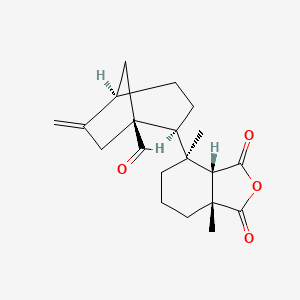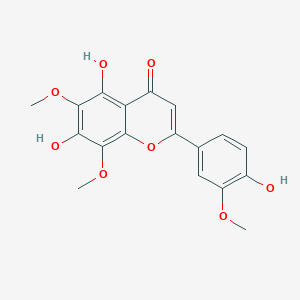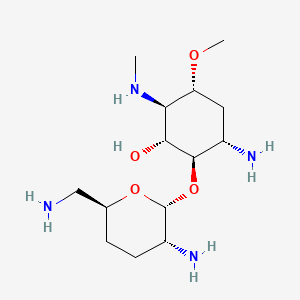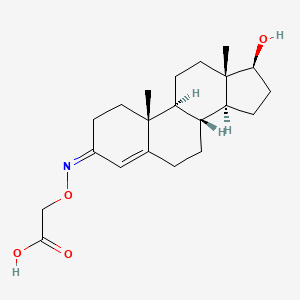
testosterone (E)-3-(O-carboxymethyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Testosterone (Z)-3-(O-carboxymethyl)oxime is the Z (anti) isomer of testosterone 3-(O-carboxymethyl)oxime.
Wissenschaftliche Forschungsanwendungen
Enzyme Immunoassay Development
Österman, Juntunen, and Gothoni (1979) developed an enzyme immunoassay for testosterone using testosterone-3-(carboxymethyl)oxime horseradish peroxidase conjugate. This assay demonstrated high sensitivity and specificity, with potential applications in testosterone measurement and endocrinological research (Österman, Juntunen, & Gothoni, 1979).
Study of Antibody Binding Characteristics
Jana and Ali (1999) investigated the antibody binding characteristics of geometrical isomers of testosterone 3-(O-carboxymethyl)oxime, revealing how the geometry and ionization state of the carboxymethyl oxime group significantly impacts the affinity of the isomers for the antibody. This research contributes to understanding immunoassay specificity and sensitivity (Jana & Ali, 1999).
Testosterone Derivatives as Serotonin Reuptake Transporter Inhibitors
In 2021, researchers synthesized two testosterone derivatives from testosterone 3-oxime and testosterone 3-(O-carboxymethyl)oxime, investigating their potential as serotonin reuptake transporter inhibitors. This study opens avenues for testosterone derivatives in psychiatric and neurological research (Author Unknown, 2021).
Sandwich Immunoassay Development
Sengupta, Dhar, and Ali (1992) developed a highly sensitive and specific sandwich immunoassay for testosterone using testosterone-3-(O-carboxymethyl)oxime. This assay's sensitivity and specificity make it valuable for clinical and biochemical studies of testosterone (Sengupta, Dhar, & Ali, 1992).
Development of Immunoanalytical Systems
Pouzar and Ćerný (1996) focused on the preparation of 3-(O-(2-carboxyethyl)oxime derivatives of testosterone for developing immunoanalytical systems. Their work is crucial for advancing analytical methods in endocrinology and pharmacology (Pouzar & Ćerný, 1996).
One Step Enzyme Linked Immunosorbent Assay
Shrivastav, Basu, and Kariya (2003) described a one-step enzyme-linked immunosorbent assay (ELISA) for estimating serum testosterone using testosterone-3-O-carboxymethyl-oxime derivatives. This method's high sensitivity and precision are significant for clinical diagnostics (Shrivastav, Basu, & Kariya, 2003).
Nongenomic Receptor Study
Lieberherr and Grosse (1994) explored how testosterone derivatives like testosterone (O-carboxymethyl)oxime impact cellular processes such as calcium concentration and inositol formation. This study sheds light on the nongenomic actions of testosterone in bone biology (Lieberherr & Grosse, 1994).
Eigenschaften
Produktname |
testosterone (E)-3-(O-carboxymethyl)oxime |
|---|---|
Molekularformel |
C21H31NO4 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
2-[(Z)-[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C21H31NO4/c1-20-9-7-14(22-26-12-19(24)25)11-13(20)3-4-15-16-5-6-18(23)21(16,2)10-8-17(15)20/h11,15-18,23H,3-10,12H2,1-2H3,(H,24,25)/b22-14-/t15-,16-,17-,18-,20-,21-/m0/s1 |
InChI-Schlüssel |
VDYLVWGBLQNNAW-VLXQCQHTSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N\OCC(=O)O)/CC[C@]34C |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
testosterone 3-(O-carboxymethyl)oxime testosterone 3-CMOx |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




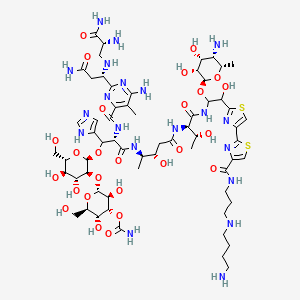
![(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1252848.png)
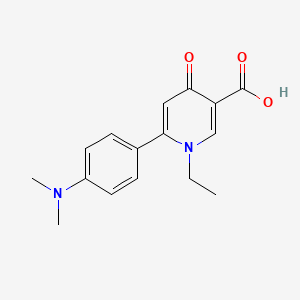
![Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1252851.png)
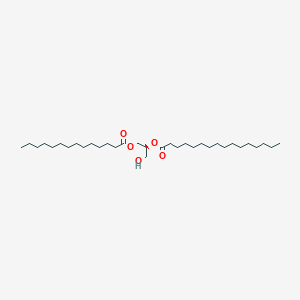

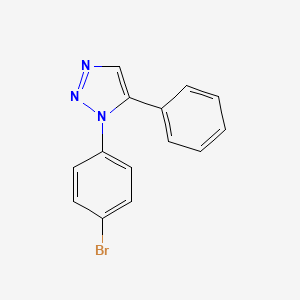
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252855.png)
![1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea](/img/structure/B1252856.png)
